molecular formula C19H19N3O2S2 B11178056 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B11178056
M. Wt: 385.5 g/mol
InChI Key: LBZLLOBHMZCTRE-UHFFFAOYSA-N
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Description

N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The methoxyphenyl group is introduced via nucleophilic substitution reactions, while the phenylsulfanyl group can be added through thiol-ene reactions or other sulfur-based coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenylsulfanyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and compounds with methoxyphenyl or phenylsulfanyl groups. Examples include:

Uniqueness

N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(PHENYLSULFANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C19H19N3O2S2/c1-24-16-10-6-5-7-14(16)13-18-21-22-19(26-18)20-17(23)11-12-25-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,22,23)

InChI Key

LBZLLOBHMZCTRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCSC3=CC=CC=C3

Origin of Product

United States

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